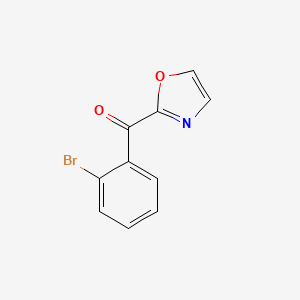

2-(2-Bromobenzoyl)oxazole

説明

Historical Context and Emergence in Synthetic Methodologies

The emergence of 2-(2-Bromobenzoyl)oxazole in the literature is closely tied to the development of novel synthetic routes for complex pharmaceutical agents. While the oxazole (B20620) ring system itself has a long history in chemistry, the specific substitution pattern of this compound gained prominence with the need for efficient methods to construct larger, more intricate molecular architectures.

Initial synthetic strategies often focused on building the oxazole ring as a key step. One of the foundational methods for creating 2-acyl oxazoles involves the reaction of 2-magnesiated oxazoles with Weinreb amides. nih.gov This approach, established in the mid-2000s, demonstrated that treating an oxazole with an isopropyl magnesium chloride Grignard reagent smoothly generates a nucleophilic organometallic species at the 2-position. nih.gov This species can then react cleanly with a suitable Weinreb amide, such as N-methoxy-N-methyl-2-bromobenzamide, to yield the desired 2-acyl oxazole, in this case, this compound. nih.gov The use of a Weinreb amide is crucial as it prevents over-addition of the organometallic reagent, a common side reaction with more reactive acylating agents like acid chlorides. cmu.eduorganic-chemistry.org

The development of this methodology was a significant step forward, providing a reliable and high-yielding route to this key intermediate. Its application became particularly notable in the process chemistry development for the dual orexin (B13118510) receptor antagonist, Suvorexant, where this compound serves as a critical precursor. google.com The demand for large quantities of this intermediate for pharmaceutical production spurred further research into optimizing its synthesis.

Significance as a Strategic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile strategic intermediate. Its molecular structure is cleverly designed for sequential, regioselective transformations, allowing synthetic chemists to build molecular complexity in a controlled manner.

The most prominent example of its strategic use is in the synthesis of Suvorexant. In this pathway, the compound acts as a linchpin, bringing together two key fragments of the final molecule. The synthesis leverages the two reactive sites of the intermediate:

The Ketone Carbonyl Group: This group is readily activated for nucleophilic attack. In the Suvorexant synthesis, it undergoes a reductive amination reaction.

The Aryl Bromide: The bromine atom on the benzoyl moiety is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

This dual reactivity allows for a convergent synthesis. The aryl bromide enables the introduction of a complex amine fragment, while the ketone facilitates the formation of a crucial diazepane ring system. The strategic placement of the bromo group is essential; it allows for the necessary C-N bond formation without interfering with the oxazole ring or the ketone, highlighting the compound's value in orthogonal chemical strategies. The development of synthetic routes to this intermediate is considered of great significance for overcoming the shortcomings of prior art in the production of Suvorexant. google.com

Scope and Objectives of Research on this compound

Key research objectives include:

Improving Yield and Purity: Researchers are continually exploring alternative reaction conditions, catalysts, and purification methods to maximize the yield and obtain the intermediate in high purity, which is critical for pharmaceutical applications. google.com

Reducing Cost and Complexity: Efforts are focused on simplifying the synthetic sequence, for instance, by reducing the number of steps or avoiding costly reagents and cryogenic conditions. google.com This includes exploring alternative starting materials and developing more robust catalytic systems.

Enhancing Scalability and Safety: A major goal is to develop processes that are readily scalable for industrial production. google.com This involves ensuring the safety of the reactions, minimizing the use of hazardous materials, and designing processes that are stable and reproducible on a large scale.

Exploring New Synthetic Applications: Beyond its established role, researchers may explore the use of this compound as a building block for other novel compounds. The unique arrangement of functional groups could be exploited in the synthesis of new classes of ligands for catalysis or as scaffolds for other biologically active molecules.

The ongoing research underscores the compound's importance, not just as a static intermediate, but as a subject of continuous innovation in the field of organic synthesis.

Compound Data

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₆BrNO₂ |

| CAS Number | 1007340-02-1 |

| Molar Mass | 252.07 g/mol |

| Appearance | Typically a solid |

| General Class | Heterocyclic ketone, Aryl bromide |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTINUONCOJUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642078 | |

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-79-0 | |

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 2 Bromobenzoyl Oxazole

Retrosynthetic Analysis of the 2-(2-Bromobenzoyl)oxazole Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.infiveable.me For this compound, several logical disconnections can be proposed, highlighting different potential synthetic routes.

One primary disconnection is at the carbon-carbon bond between the oxazole (B20620) C2 carbon and the carbonyl group of the benzoyl moiety. This leads to an oxazole nucleophile (or its synthetic equivalent) and a 2-bromobenzoyl electrophile. This suggests a synthetic strategy involving the acylation of an organometallic oxazole species or a transition-metal-catalyzed cross-coupling reaction.

A second approach involves disconnections within the oxazole ring itself, following established cyclization strategies. This breaks the molecule down into acyclic precursors. For instance, applying the logic of the Robinson-Gabriel synthesis would lead to an α-acylamino ketone intermediate, which in turn can be disconnected to 2-bromobenzamide (B1207801) and an α-haloketone. pharmaguideline.com Alternatively, a Fischer oxazole synthesis approach would disconnect the ring to a cyanohydrin and an aldehyde. ijpsonline.com These classical approaches form the basis for many direct synthetic methods.

These retrosynthetic pathways suggest that the target molecule can be assembled either by forming the oxazole ring from acyclic precursors already containing the 2-bromobenzoyl fragment or by attaching the 2-bromobenzoyl group to a pre-formed oxazole ring.

Direct Synthetic Routes

Direct synthetic routes aim to construct the this compound molecule in a highly convergent manner, often by forming the oxazole ring as the key step.

Condensation and subsequent cyclodehydration reactions are foundational methods for oxazole synthesis. pharmaguideline.com The Robinson-Gabriel synthesis and its variations are prominent examples. This pathway involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.comijpsonline.com To apply this to the target molecule, one would require the precursor N-(2-oxoethyl)-2-bromobenzamide. This intermediate could be synthesized from 2-bromobenzamide and a suitable α-haloketone or α-hydroxyketone equivalent. Dehydrating agents commonly used for the final cyclization step include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com

Another classical route is the reaction of an α-haloketone with a primary amide. ijpsonline.com In this scenario, 2-bromobenzamide would be condensed with a reagent like 2-bromoacetaldehyde to form the oxazole ring directly.

Modern variations of these methods often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times and potentially improving yields in what can be described as a cyclocondensation cascade. bohrium.comresearchgate.net

| Method | Precursors | Reagents/Conditions | General Yields |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, POCl₃, or PPA | 50-60% ijpsonline.com |

| Bredereck Reaction | α-Haloketones, Amides | Heat | Moderate to Good ijpsonline.com |

| Microwave-Assisted Cascade | Oximes, Acyl Chlorides | Microwave Irradiation | Good to Excellent bohrium.com |

Transition-metal catalysis offers powerful and versatile methods for constructing the 2-aroyloxazole scaffold. nih.gov Palladium- or copper-catalyzed cross-coupling reactions are particularly relevant. ijpsonline.comorganic-chemistry.org One potential strategy involves the coupling of a 2-metalated oxazole (e.g., 2-lithiooxazole or 2-zinciooxazole) with 2-bromobenzoyl chloride. However, 2-lithiooxazoles can be unstable and prone to ring-opening. nih.gov

A more robust approach is the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in-situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org Adapting this for the target molecule would involve a more complex substrate.

More directly, iron-catalyzed redox condensation reactions have been used to synthesize 2-benzoylbenzoxazoles from o-nitrophenols and acetophenones. rsc.org While this applies to a related heterocyclic system, the core principle of forging the bond between the aromatic ketone and the heterocycle via transition-metal catalysis is a key takeaway. Direct C-H functionalization of the oxazole ring at the C2 position, followed by coupling with a 2-bromobenzoyl derivative, represents a state-of-the-art but challenging alternative. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Palladium(0) | Coupling/Cyclization | N-Propargylamides, Aryl Halides | Forms oxazole ring in situ organic-chemistry.org |

| Copper(I) | Oxidative Cyclization | Enamides | Vinylic C-H bond functionalization organic-chemistry.org |

| Iron/Sulfur | Redox Condensation | o-Nitrophenols, Acetophenones | Forms related benzoxazole (B165842) structures rsc.org |

Indirect and Multi-Step Synthesis Pathways

Indirect routes involve the synthesis of a functionalized precursor that is subsequently converted into the final target molecule. These pathways can be advantageous when direct routes are inefficient or when starting materials are more readily available for a multi-step sequence.

An indirect strategy could begin with the synthesis of a simpler, related oxazole, followed by the introduction or modification of substituents. For example, one could synthesize 2-benzoyloxazole (B69182) and then introduce the bromine atom onto the benzoyl ring via electrophilic aromatic bromination using a reagent like N-Bromosuccinimide (NBS). mdpi.com This approach depends on the relative reactivity of the phenyl ring versus the oxazole ring and the ability to control the regioselectivity of the bromination to favor the ortho position.

Alternatively, a synthesis could start with a 2-(halomethyl)oxazole. nih.gov These compounds are versatile scaffolds where the halide can be displaced by various nucleophiles. nih.gov A multi-step sequence could be envisioned where the halomethyl group is converted into a carbonyl. For example, oxidation of 2-(hydroxymethyl)oxazole to the corresponding aldehyde, followed by a Grignard reaction with 2-bromophenylmagnesium bromide and subsequent oxidation, would yield the target ketone.

Adapting this logic, one could imagine a process starting with a precursor that, upon cyclization to form the oxazole ring, reveals a reactive functional group at the C2 position. This group could then react in the same pot with a 2-bromobenzoyl derivative to complete the synthesis. A one-pot protocol for synthesizing oxazoles from β-hydroxy amides has been demonstrated, combining cyclodehydration with a subsequent dehydrogenation step. organic-chemistry.org Such one-pot multi-reaction sequences are a hallmark of modern synthetic efficiency.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is not merely an academic exercise but a practical necessity for the development of environmentally benign and economically viable production methods. These principles encourage the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reactions or the use of water as a benign solvent are key areas of green chemistry research.

For the synthesis of oxazole derivatives, microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a promising green alternative. ijpsonline.com This technique can lead to shorter reaction times, higher yields, and reduced energy consumption. For instance, the condensation reaction between 2-amino-3-hydroxypyridine (B21099) and benzoyl chloride has been successfully carried out under solvent-free conditions using microwave irradiation, suggesting a potential pathway for the synthesis of related benzoxazole derivatives. ijpsonline.com

Another sustainable approach involves the use of aqueous media. A continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles demonstrates the feasibility of incorporating an aqueous stream for certain reaction steps, such as the nucleophilic displacement of a halide. nih.gov This highlights the potential for utilizing water in specific stages of the synthesis of this compound, particularly in steps where the reactants exhibit sufficient water solubility or where phase-transfer catalysts can be employed.

The van Leusen oxazole synthesis, a classical method for preparing oxazoles, has also been adapted to greener conditions. The use of ionic liquids as a recyclable solvent has been shown to be effective for the synthesis of 4,5-disubstituted oxazoles. nih.gov These ionic liquids can often be reused multiple times without a significant loss in product yield, thereby reducing solvent waste. ijpsonline.com

Table 1: Comparison of Reaction Conditions for Oxazole Synthesis

| Method | Solvent | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-Free | Microwave Irradiation | Reduced reaction time, high yields |

| Continuous-Flow Synthesis | Aqueous Medium (for specific steps) | Continuous Flow Reactor | Enhanced safety, potential for automation |

| van Leusen Synthesis | Ionic Liquids | Reflux | Recyclable solvent, high yields |

Catalyst Design for Sustainable Production

The development of efficient and reusable catalysts is a fundamental aspect of green chemistry, aiming to replace stoichiometric reagents and minimize waste. For the synthesis of oxazole-containing compounds, various catalytic systems have been explored to enhance sustainability.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. For example, Santa Barbara Amorphous-15 (SBA-15), a mesoporous silica, has been utilized as a basic nanocatalyst in the microwave-assisted, solvent-free synthesis of benzoxazole derivatives. ijpsonline.com Such solid-supported catalysts can offer high efficiency and selectivity while being easily recoverable.

In the context of sustainable synthesis, metal-free catalysts are also gaining prominence. The use of acidic ionic liquids has been reported for the efficient, metal-free synthesis of novel benzoxazole derivatives through intermolecular cyclization. ijpsonline.com This approach avoids the use of potentially toxic and expensive metal catalysts.

Furthermore, the design of catalysts that can operate under mild conditions, such as visible-light-driven photoredox catalysts, represents a significant advancement in green synthesis. For instance, a ruthenium-based complex has been used at a very low loading (0.1 mol%) for the synthesis of 2-substituted benzothiazoles, a related class of heterocycles, using visible light and oxygen as a green oxidant. elsevierpure.com The application of similar photoredox strategies could be envisioned for the synthesis of this compound.

Table 2: Examples of Catalysts in Sustainable Heterocycle Synthesis

| Catalyst | Catalyst Type | Application | Key Features |

|---|---|---|---|

| Santa Barbara Amorphous-15 (SBA-15) | Heterogeneous Nanocatalyst | Benzoxazole Synthesis | Reusable, solvent-free conditions |

| Acidic Ionic Liquids | Homogeneous (recyclable) | Benzoxazole Synthesis | Metal-free, efficient |

| [Ru(bpy)3]Cl2 | Homogeneous Photoredox Catalyst | Benzothiazole Synthesis | Low catalyst loading, visible light, green oxidant (O2) |

Reaction Mechanisms and Reactivity Profiles of 2 2 Bromobenzoyl Oxazole

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 2-(2-Bromobenzoyl)oxazole is significantly influenced by the two existing substituents: the bromine atom and the oxazole-2-carbonyl group. lumenlearning.comlibretexts.org The mechanism proceeds via the attack of an electrophile on the aromatic π-system, forming a resonance-stabilized carbocation known as a Wheland or arenium intermediate. libretexts.orgmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity, yielding the substituted product. masterorganicchemistry.com

The directing effects of the incumbent substituents determine the regioselectivity of the substitution.

Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

Oxazole-2-carbonyl group (-C(O)R): This acyl group is a powerful electron-withdrawing group, both inductively and through resonance. Consequently, it is strongly deactivating and acts as a meta-director.

| Position on Benzene Ring | Influence of Bromo Group (at C2) | Influence of Acyl Group (at C1) | Overall Predicted Activity |

|---|---|---|---|

| C3 | Ortho (Deactivated) | Meta (Deactivated) | Possible, but sterically hindered |

| C4 | Para (Deactivated) | - | Favored |

| C5 | - | Meta (Deactivated) | Possible |

| C6 | Ortho (Deactivated) | - | Favored, but sterically hindered |

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. This initiates a nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq First, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iq In the second step, the carbonyl group is reformed by the elimination of a leaving group. In this molecule, the oxazol-2-yl group would serve as the leaving group.

The reactivity of the carbonyl group is enhanced by the electron-withdrawing effects of both the attached 2-bromophenyl ring and the oxazole (B20620) ring. A variety of nucleophiles can participate in this reaction, leading to different products.

| Nucleophile | Example Reagent | Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Bromobenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 2-bromobenzoate |

| Ammonia | Ammonia (NH₃) | 2-Bromobenzamide (B1207801) |

| Primary/Secondary Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-2-bromobenzamide |

The success of the reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com

Reactivity of the Oxazole Heterocycle

The oxazole ring possesses its own distinct reactivity, including susceptibility to ring-opening, rearrangement, and participation in cycloaddition reactions. pharmaguideline.comwikipedia.org

The oxazole ring is generally stable but can undergo cleavage under certain conditions. Nucleophilic attack can lead to ring-opening. pharmaguideline.com For instance, attack at the C2 position, which is the most electron-deficient carbon, can be a key step. pharmaguideline.com Deprotonation at C2, if possible, can lead to unstable 2-lithio-oxazoles that fragment into open-chain isocyanides. pharmaguideline.com The presence of the strongly electron-withdrawing 2-bromobenzoyl group at C2 makes this position highly electrophilic, potentially facilitating ring cleavage by strong nucleophiles.

Oxidizing agents such as potassium permanganate (B83412) or ozone can also induce the opening of the oxazole ring. pharmaguideline.com Additionally, certain thermal rearrangements, like the Cornforth rearrangement, are known for 4-acyloxazoles, though this specific pattern is not present in the title compound. wikipedia.org

Oxazoles can function as dienes in Diels-Alder reactions, typically reacting with electron-deficient dienophiles to form pyridine (B92270) derivatives. pharmaguideline.comwikipedia.orgsemanticscholar.org The oxazole acts as an azadiene, and the initial cycloadduct often eliminates a molecule of water to yield the aromatic pyridine ring. The reactivity in these [4+2] cycloadditions is enhanced by electron-donating substituents on the oxazole ring. pharmaguideline.com Conversely, the electron-withdrawing 2-bromobenzoyl group on this compound would decrease the electron density of the oxazole ring, making it a less reactive diene. Therefore, Diels-Alder reactions would likely require highly reactive dienophiles or harsh reaction conditions, such as high temperatures or pressures.

Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring is a key functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ignited.insemanticscholar.org The bromine atom of this compound can be readily replaced by various organic groups using these methods. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (Suzuki, Stille) or carbopalladation (Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. semanticscholar.org

Heck Reaction: This involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. chemrxiv.org

| Reaction Name | Coupling Partner | Typical Reagents | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Aryl/vinyl-benzoyl)oxazole |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-Vinyl-benzoyl)oxazole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-Alkynyl-benzoyl)oxazole |

These cross-coupling reactions provide a powerful and modular approach to functionalize the this compound scaffold, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aromatic rings, proceeding through a two-step addition-elimination mechanism. The viability of this pathway is highly dependent on the electronic properties of the aromatic ring, specifically the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halide.

In the case of this compound, the bromine atom serves as the leaving group. The key substituent on the benzene ring is the oxazol-2-ylcarbonyl group, located at the ortho position. This group is strongly electron-withdrawing due to the combined inductive and resonance effects of the carbonyl function and the inherently electron-deficient nature of the oxazole ring. taylorfrancis.com

The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the ortho-carbonyl group is crucial as it can effectively delocalize the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. This stabilization is a key factor that activates the aryl bromide towards nucleophilic attack. While the oxazole ring itself can be susceptible to nucleophilic attack, typically at the C2 position, the SNAr pathway on the brominated phenyl ring is a distinct and significant potential reaction manifold. pharmaguideline.comyoutube.com The reactivity in SNAr reactions on halogenated heterocycles and related systems is often governed by the stability of the intermediate, which can be predicted by analyzing the molecule's Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

| Factor | Assessment for this compound | Implication for SNAr Reactivity |

| Leaving Group | Bromine atom | Good leaving group for SNAr reactions. |

| Activating Group | Oxazol-2-ylcarbonyl | Strong electron-withdrawing group (EWG). |

| Position of EWG | Ortho to the bromine | Optimal position for resonance stabilization of the Meisenheimer intermediate. |

| Predicted Reactivity | The molecule is predicted to be activated for SNAr reactions. | The C-Br bond is susceptible to cleavage by strong nucleophiles (e.g., alkoxides, amines). |

Radical Reactions and Halogen Atom Transfer

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making the molecule a suitable precursor for the generation of an aryl radical. This transformation is commonly achieved through Halogen Atom Transfer (XAT), a process that has become increasingly prevalent in modern synthetic chemistry, particularly through photoredox catalysis. nih.gov

Historically, tin hydrides were used for such transformations, but contemporary methods employ milder and more sustainable reagents. Visible-light photocatalysis, for instance, can utilize agents like N-heterocyclic carbene-ligated boryl radicals or α-aminoalkyl radicals to abstract the bromine atom, generating the corresponding 2-(oxazole-2-carbonyl)phenyl radical under neutral conditions. rsc.orgmanchester.ac.ukresearchgate.net This radical generation is a key step, opening pathways to various carbon-carbon and carbon-heteroatom bond formations. manchester.ac.uk

Once formed, the 2-(oxazole-2-carbonyl)phenyl radical is a highly reactive intermediate. It can participate in a range of subsequent reactions, including:

Intermolecular Addition: Addition to π-systems like alkenes and alkynes to form new C-C bonds. youtube.com

Cross-Coupling Reactions: Participation in nickel-catalyzed cross-coupling reactions, where the radical species can engage with other coupling partners. nih.gov

Hydrogen Atom Abstraction: Abstraction of a hydrogen atom from a donor solvent or reagent to yield 2-(benzoyl)oxazole.

The ketone functionality within the molecule can also engage in radical chemistry; however, the C-Br bond is significantly weaker and a more probable site for initial radical formation via XAT. libretexts.orgnih.govlibretexts.org

| Radical Generation Method | Reagents/Conditions | Description | Potential Application |

| Photocatalytic XAT | Photocatalyst (e.g., Ir, Ru), Boryl Radical Precursor, Visible Light | Generates a boryl radical which abstracts the bromine atom. rsc.orgresearchgate.net | C-C bond formation via addition to alkenes. |

| Amine-Mediated XAT | Photocatalyst, Amine (e.g., triethylamine) | An excited photocatalyst oxidizes the amine to form an α-aminoalkyl radical that acts as the XAT agent. manchester.ac.uk | Reductive dehalogenation or coupling reactions. |

| Transition Metal-Catalyzed | Ni or Pd catalyst, reductant | Oxidative addition of the metal into the C-Br bond can proceed via a radical pathway. | Cross-coupling reactions (e.g., with boronic acids). |

Acid-Base Catalyzed Transformations

The presence of both a weakly basic nitrogen atom in the oxazole ring and a carbonyl group allows for a range of acid and base-catalyzed transformations.

Under basic conditions , the primary site of reactivity is the electrophilic carbonyl carbon. Strong nucleophiles will readily attack this position. Furthermore, bases can catalyze the tautomerization of the ketone to its corresponding enol or enolate form. youtube.com While there are no exceptionally acidic protons for easy deprotonation, a strong base could potentially abstract a proton from the aromatic ring or the oxazole ring, leading to metallation, though this is less common than reactions centered at the ketone. pharmaguideline.com The most probable reaction under basic conditions involves nucleophilic addition to the carbonyl group.

| Condition | Reactive Site | Mechanism | Potential Outcome |

| Acidic (H₃O⁺) | Carbonyl Oxygen | Protonation of the carbonyl oxygen activates the carbonyl carbon. youtube.com | Catalysis of nucleophilic addition to the ketone (e.g., hydration). |

| Acidic (H₃O⁺) | Oxazole Nitrogen | Protonation of the nitrogen atom. pharmaguideline.com | Formation of an oxazolium salt, modifying ring reactivity. |

| Basic (OH⁻) | Carbonyl Carbon | Nucleophilic attack on the electrophilic carbonyl carbon. | Addition of the nucleophile to the carbonyl group. |

| Basic (OH⁻) or Acidic (H₃O⁺) | α-Carbon (of the ketone) | Deprotonation (base) or protonation of carbonyl (acid) followed by deprotonation. youtube.com | Keto-enol tautomerization. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 2 Bromobenzoyl Oxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment of 2-(2-Bromobenzoyl)oxazole can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the oxazole (B20620) ring and the bromobenzoyl moiety. The protons of the oxazole ring, typically designated as H-4 and H-5, are anticipated to appear in the aromatic region of the spectrum. Drawing parallels with similar oxazole derivatives, the H-5 proton is expected to resonate at a lower field (higher ppm value) compared to the H-4 proton due to the deshielding effect of the adjacent nitrogen atom.

The four aromatic protons of the 2-bromobenzoyl group will present a more complex pattern due to spin-spin coupling. These protons, located on a substituted benzene (B151609) ring, will likely appear as a series of multiplets. The proton ortho to the bromine atom and the proton ortho to the carbonyl group will be the most deshielded. The coupling constants (J-values) between adjacent protons (ortho-coupling, typically 7-8 Hz) and between protons separated by three bonds (meta-coupling, typically 2-3 Hz) would be crucial for assigning the specific positions of these protons on the aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 (Oxazole) | 8.0 - 8.2 | d | ~1-2 |

| H-4 (Oxazole) | 7.2 - 7.4 | d | ~1-2 |

| Aromatic (Bromobenzoyl) | 7.3 - 7.8 | m | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the bromobenzoyl group. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, often above 160 ppm. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. The carbons of the oxazole ring (C-2, C-4, and C-5) will have chemical shifts influenced by the heteroatoms.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 (Oxazole) | 155 - 165 |

| C-5 (Oxazole) | 140 - 150 |

| C-4 (Oxazole) | 125 - 135 |

| C-Br (Aromatic) | 115 - 125 |

| Aromatic CH | 125 - 135 |

| Aromatic Quaternary | 130 - 140 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the bromobenzoyl ring, aiding in their sequential assignment. A weak correlation might also be observed between the H-4 and H-5 protons of the oxazole ring. sdsu.eduuvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon resonances. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations between the H-4 and/or H-5 protons of the oxazole ring and the carbonyl carbon would confirm the connection between the oxazole and benzoyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the oxazole ring and the protons of the bromobenzoyl group, helping to determine their relative orientation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C-N and C-O bonds within the oxazole ring, and the C-Br bond.

The most prominent peak is likely to be the stretching vibration of the carbonyl group (C=O), which is expected to appear in the region of 1650-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the attached oxazole and bromophenyl rings. The stretching vibrations of the C=N and C-O-C bonds of the oxazole ring are expected in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. The C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹, and the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (ketone) | 1650 - 1680 | Strong |

| C=N stretch (oxazole) | 1500 - 1600 | Medium-Strong |

| C-O-C stretch (oxazole) | 1000 - 1300 | Medium-Strong |

| C-Br stretch | 500 - 650 | Medium |

Note: These are predicted values based on the functional groups present and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This allows for the determination of the elemental composition of this compound, which is C₁₀H₆BrNO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where there will be two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). acs.org

The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring, or the loss of the bromine atom. The fragmentation of the oxazole ring itself can also occur. clockss.org

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ (C₁₀H₆⁷⁹BrNO₂) | 251 |

| [M+2]⁺ (C₁₀H₆⁸¹BrNO₂) | 253 |

| [M-Br]⁺ | 172 |

| [C₇H₄BrO]⁺ | 183/185 |

| [C₃H₂NO]⁺ | 68 |

Note: The predicted m/z values are for the most abundant isotopes, except where the bromine isotopic pattern is noted.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by examining the fragmentation of a specific ion. In the context of this compound, MS/MS provides invaluable information by inducing the fragmentation of the protonated molecule or molecular ion and analyzing the resulting fragment ions. This process allows for the confirmation of the compound's structure and can be used to distinguish it from its isomers.

The analysis begins with the ionization of the molecule, typically forming a molecular ion ([M]+•) or a protonated molecule ([M+H]+). This precursor ion is then selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The resulting MS/MS spectrum is characteristic of the molecule's structure.

For this compound, the presence of a bromine atom is a distinct feature, as it results in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

The primary fragmentation pathway for this compound is expected to involve the cleavage of the bond between the benzoyl carbonyl group and the oxazole ring, which is one of the most labile bonds in the structure. This cleavage would lead to two major fragment ions: the 2-bromobenzoyl cation and a fragment corresponding to the oxazole ring. Further fragmentation of these primary ions provides additional structural confirmation. General fragmentation patterns for oxazoles have been studied and typically involve the loss of CO, HCN, or HCCO radicals. clockss.org

A plausible fragmentation pattern for this compound is detailed below. The initial molecular ion ([C10H6BrNO2]+•) would show a characteristic isotopic pattern at m/z 251 and 253.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Remarks |

| 251/253 | [M]+• | [C10H6BrNO2]+• | Molecular Ion |

| 183/185 | [BrC6H4CO]+ | [C7H4BrO]+ | Formation of the 2-bromobenzoyl cation via cleavage of the C-C bond between the carbonyl and the oxazole ring. This is often a dominant peak. |

| 155/157 | [BrC6H4]+ | [C6H4Br]+ | Loss of a neutral carbon monoxide (CO) molecule from the 2-bromobenzoyl cation. |

| 68 | [C3H2NO]+ | [C3H2NO]+ | Formation of the oxazol-2-yl cation following cleavage of the C-C bond. |

This fragmentation data allows for the unambiguous identification of the key structural components of the molecule: the 2-bromophenyl group, the carbonyl linker, and the oxazole heterocycle. The specific fragmentation pattern helps differentiate it from isomers, as substitutions at different positions on the benzoyl ring could potentially lead to secondary fragmentation pathways with different efficiencies, even if the primary fragments are identical.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. westminster.ac.uk This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For a compound like this compound, single-crystal X-ray diffraction would yield a detailed structural model, revealing the spatial relationship between the 2-bromobenzoyl group and the oxazole ring.

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This data is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset can be constructed based on known structures of similar bromo-substituted aryl oxazole derivatives. mdpi.comvensel.org Such compounds often crystallize in monoclinic or orthorhombic systems.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Proposed Value |

| Chemical Formula | C10H6BrNO2 |

| Formula Weight | 252.07 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 973.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.718 |

The structural analysis derived from such data would provide critical insights:

Conformation: The dihedral angle between the plane of the oxazole ring and the plane of the 2-bromophenyl ring is a key conformational parameter. Steric hindrance from the bromine atom at the ortho position would likely cause a significant twist, preventing the two ring systems from being coplanar.

Bond Parameters: Precise measurements of all bond lengths and angles would confirm the expected geometry of the oxazole and benzene rings and the connecting ketone bridge.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. Potential interactions could include π-π stacking between the aromatic rings or halogen bonding involving the bromine atom. Understanding these non-covalent interactions is crucial for explaining the solid-state properties of the material. researchgate.net

Computational Chemistry and Theoretical Studies on 2 2 Bromobenzoyl Oxazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of 2-(2-Bromobenzoyl)oxazole. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in similar aromatic and heterocyclic compounds, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap | 5.13 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.72 |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for the precise determination of the molecule's geometric structure. These calculations provide optimized bond lengths, bond angles, and dihedral angles for this compound. The optimized geometry represents the lowest energy conformation of the molecule in the gas phase. These theoretical calculations have been shown to be in good agreement with experimental data for related oxazole (B20620) derivatives. acs.orgirjweb.com

| Geometrical Parameter | Calculated Value |

|---|---|

| C=O Bond Length (Å) | 1.23 |

| C-Br Bond Length (Å) | 1.91 |

| Oxazole C-O Bond Length (Å) | 1.36 |

| Oxazole C=N Bond Length (Å) | 1.31 |

| Benzoyl-Oxazole Dihedral Angle (°) | 25.4 |

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a plausible route is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. wikipedia.orgsynarchive.com Theoretical calculations can map out the entire reaction pathway, identifying key intermediates and transition states. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This analysis provides a deeper understanding of the reaction kinetics and can aid in optimizing reaction conditions.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Enolization | Enol Intermediate | 15.2 |

| Cyclization | Cyclization Transition State | 22.5 |

| Dehydration | Dehydration Transition State | 18.7 |

Spectroscopic Parameter Prediction and Validation

Computational chemistry can accurately predict various spectroscopic properties of this compound. DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) spectrum. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted with high accuracy. tandfonline.com These theoretical predictions are then compared with experimental spectra for validation. A strong correlation between the calculated and experimental data confirms the accuracy of the computational model and aids in the structural elucidation of the compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1685 | 1670 |

| ¹H NMR: Oxazole H5 (ppm) | 7.85 | 7.78 |

| ¹³C NMR: C=O (ppm) | 178.2 | 176.5 |

| ¹³C NMR: Oxazole C2 (ppm) | 161.5 | 160.1 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of this compound over time. A key aspect of its structure is the rotational freedom around the single bond connecting the benzoyl group and the oxazole ring. MD simulations can explore the potential energy surface associated with the rotation of this dihedral angle, identifying the most stable conformations and the energy barriers between them. nii.ac.jpnih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | ± 30 | 0.00 | 75 |

| Local Minimum | ± 150 | 2.5 | 15 |

| Transition State | ± 90 | 5.8 | - |

| Transition State | 0 / 180 | 4.2 | - |

Applications of 2 2 Bromobenzoyl Oxazole As a Building Block in Complex Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The inherent reactivity of 2-(2-Bromobenzoyl)oxazole makes it a valuable starting material for the elaboration of more complex heterocyclic structures. The presence of the bromine atom on the phenyl ring allows for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. Concurrently, the oxazole (B20620) ring can participate in cycloaddition reactions or be modified to construct larger ring systems.

Construction of Fused Polycyclic Systems

The strategic positioning of the bromo and benzoyl-oxazole moieties in this compound facilitates the construction of fused polycyclic systems through intramolecular cyclization reactions. One notable application is in the synthesis of phenanthridine (B189435) derivatives. Through a palladium-catalyzed intramolecular C-H arylation, the 2-bromophenyl ring can be induced to cyclize onto the oxazole ring, leading to the formation of the core phenanthridine skeleton. This approach offers a direct and efficient route to this important class of nitrogen-containing polycyclic aromatic compounds, which are found in various natural products and pharmacologically active molecules.

| Reaction Type | Key Reagents and Conditions | Product Class |

| Intramolecular C-H Arylation | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(o-tol)3), Base (e.g., K2CO3), High-boiling solvent (e.g., o-xylene) | Phenanthridines |

Synthesis of Substituted Pyridines and Quinolines

While direct conversion of this compound to pyridines and quinolines through classical methods like the Friedländer annulation is not prominently documented, its structure provides a platform for their synthesis through multi-step sequences. The ketone functionality within the benzoyl group can, in principle, serve as a handle for condensation reactions with suitable methylene-containing compounds to build the pyridine (B92270) or quinoline (B57606) ring. For instance, a modified approach could involve the reaction with a 1,3-dicarbonyl compound or an enamine, followed by cyclization and aromatization to yield highly substituted quinoline derivatives. The bromine atom can be retained for further functionalization or removed as needed.

| Synthetic Strategy | Potential Reactants | Target Heterocycle |

| Condensation-Cyclization | Ethyl acetoacetate, Malononitrile | Substituted Quinolines |

| Cycloaddition | Electron-rich dienophiles | Substituted Pyridines |

Role in Natural Product Synthesis

The oxazole ring is a key structural motif present in a wide array of natural products exhibiting significant biological activities. While specific total syntheses commencing directly from this compound are not extensively reported, its potential as a building block for segments of such molecules is evident. The ability to functionalize the 2-bromophenyl group via cross-coupling reactions allows for the attachment of complex side chains, which are often features of oxazole-containing natural products. For example, the synthesis of analogs of marine alkaloids or polyketide-derived natural products containing an oxazole core could potentially utilize derivatives of this compound.

Development of Novel Organic Materials and Ligands

The rigid, planar structure of the oxazole and phenyl rings in this compound makes it an attractive candidate for the development of novel organic materials. Through polymerization or incorporation into larger conjugated systems, materials with interesting photophysical or electronic properties could be accessed. The nitrogen and oxygen atoms of the oxazole ring, along with the carbonyl oxygen, can act as coordination sites for metal ions. This allows for the design and synthesis of novel ligands for catalysis or the construction of metal-organic frameworks (MOFs). The bromo-substituent provides a convenient point for linking the molecule to other organic units or surfaces.

Synthetic Utility in Pharmaceutical Precursor Development

The oxazole moiety is a recognized pharmacophore found in numerous approved drugs and clinical candidates. researchgate.net The versatility of this compound allows for its use as a precursor in the synthesis of a variety of potentially bioactive molecules. The ability to perform diverse chemical transformations on both the bromophenyl and oxazole rings enables the generation of libraries of compounds for drug discovery screening. For instance, Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions at the bromide position can introduce a wide range of aryl, alkyl, or amino groups, leading to the synthesis of precursors for anti-inflammatory, anti-cancer, or anti-microbial agents.

| Precursor | Potential Therapeutic Area | Key Synthetic Transformation |

| Arylated derivatives | Oncology, Anti-inflammatory | Suzuki Coupling |

| Aminated derivatives | CNS disorders, Anti-infectives | Buchwald-Hartwig Amination |

Functionalization and Derivatization Strategies for 2 2 Bromobenzoyl Oxazole

Introduction of Substituents via Bromine Functionalization

The bromine atom on the benzoyl ring of 2-(2-Bromobenzoyl)oxazole is a key site for introducing a wide array of functional groups through various cross-coupling reactions. Aryl bromides are valuable intermediates in organic synthesis, and their functionalization is a well-established strategy. mdpi.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce diverse substituents.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom. The Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole has been described as a method for creating new carbon-carbon bonds. ijpsonline.com

Heck Coupling: The Heck reaction could be utilized to introduce alkenyl groups by reacting this compound with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction would enable the introduction of alkynyl groups through the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This method would allow for the formation of new carbon-nitrogen bonds by reacting this compound with a variety of amines in the presence of a palladium catalyst.

These brominated oxazole (B20620) scaffolds can be further modified to create polyoxazoles, which are biologically relevant molecules. mdpi.com

Representative Cross-Coupling Reactions for Bromine Functionalization

| Reaction Name | Reactant | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Arylbenzoyl)oxazole |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 2-(2-Alkenylbenzoyl)oxazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-Alkynylbenzoyl)oxazole |

Modification of the Oxazole Ring System

The oxazole ring is a stable aromatic heterocycle, but it can undergo various reactions to introduce new functionalities. pharmaguideline.comsemanticscholar.org

Electrophilic and Nucleophilic Substitution:

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, although the reactivity is influenced by the substituents present. The presence of an electron-donating group activates the ring towards electrophilic attack. semanticscholar.org The most reactive positions on the oxazole ring are typically C4 and C5. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is less common unless an activating group is present. pharmaguideline.com A halogen atom at the C2 position of the oxazole ring can be readily replaced by a nucleophile. pharmaguideline.com

Ring-Opening Reactions:

The oxazole ring can be cleaved under certain conditions. For instance, treatment with nucleophiles like ammonia or formamide can lead to the formation of imidazoles through ring cleavage. pharmaguideline.com Oxidizing agents such as cold potassium permanganate (B83412) or ozone can also open the oxazole ring. pharmaguideline.com

Cycloaddition Reactions:

Oxazoles can participate in Diels-Alder reactions, acting as dienes, particularly when electron-donating substituents are present on the ring. pharmaguideline.com This allows for the synthesis of pyridine (B92270) or furan derivatives. pharmaguideline.com

Derivatization at the Benzoyl Moiety

The benzoyl moiety offers two primary sites for derivatization: the carbonyl group and the phenyl ring.

Reactions of the Carbonyl Group:

The ketone functional group is highly reactive and can undergo a variety of transformations:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: The Wittig reaction can be used to convert the carbonyl group into an alkene.

Reductive Amination: This reaction would involve the conversion of the ketone to an amine through an imine intermediate.

Electrophilic Aromatic Substitution on the Phenyl Ring:

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents (the bromo and oxazolylcarbonyl groups) would influence the position of the incoming electrophile.

Exploration of Chiral Derivatives

The synthesis of chiral derivatives of this compound could be explored through several strategies.

Asymmetric Synthesis: If the derivatization at the benzoyl moiety involves the creation of a new stereocenter (e.g., reduction of the ketone to an alcohol), asymmetric synthesis methods could be employed to produce enantiomerically enriched products. This could involve the use of chiral reducing agents or catalysts.

Chiral Chromatography: Racemic mixtures of chiral derivatives could be separated into their individual enantiomers using chiral high-performance liquid chromatography (HPLC).

Introduction of Chiral Auxiliaries: A chiral auxiliary could be attached to the molecule to direct subsequent reactions diastereoselectively, after which the auxiliary can be removed.

Future Directions and Emerging Research Avenues for 2 2 Bromobenzoyl Oxazole

Exploration of Novel Catalytic Transformations

The presence of a bromo-substituent on the phenyl ring of 2-(2-bromobenzoyl)oxazole makes it an ideal candidate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. Future research is expected to focus on leveraging this reactive handle to forge new carbon-carbon and carbon-heteroatom bonds, thereby accessing a diverse range of functionalized derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are anticipated to be key areas of exploration. ignited.insemanticscholar.org The ability to introduce new aryl, vinyl, or alkyl groups at the 2-position of the benzoyl moiety would provide access to a library of novel compounds with potentially interesting biological or material properties. Research in this area could focus on developing more efficient and greener catalytic systems, employing lower catalyst loadings, milder reaction conditions, and environmentally benign solvents. researchgate.netresearchgate.net

Furthermore, the oxazole (B20620) ring itself presents opportunities for direct C-H activation and functionalization. researchgate.netorganic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.gov Transition-metal-catalyzed C-H arylation, alkenylation, or alkynylation at the C5-position of the oxazole ring would offer a complementary strategy to functionalize the molecule without the need for pre-installed leaving groups. This atom-economical approach is a rapidly growing field, and its application to this compound could lead to the discovery of novel reaction pathways and the synthesis of previously inaccessible derivatives.

The development of photoredox catalysis also opens up new avenues for the transformation of this compound. organic-chemistry.orgsemanticscholar.org Visible-light-mediated reactions could enable novel bond formations and functionalizations under exceptionally mild conditions, potentially offering new selectivities and functional group tolerances compared to traditional thermal methods.

A summary of potential catalytic transformations for this compound is presented in the table below.

| Catalytic Transformation | Potential Reaction Site | Expected Outcome |

| Suzuki Coupling | Bromine on the benzoyl ring | Arylation |

| Stille Coupling | Bromine on the benzoyl ring | Arylation/Alkylation |

| Heck Coupling | Bromine on the benzoyl ring | Alkenylation |

| C-H Activation | C5-position of the oxazole ring | Arylation/Alkenylation |

| Photoredox Catalysis | Various | Novel bond formations |

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to flow chemistry platforms represents a significant area for future development. Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of multiple reaction steps.

The synthesis of the this compound core and its subsequent functionalization through the aforementioned catalytic transformations are well-suited for adaptation to flow reactors. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved selectivity and reduced byproduct formation. Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents can simplify purification processes and enable catalyst recycling, contributing to more sustainable and cost-effective synthetic protocols.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly generate and evaluate libraries of this compound derivatives. This approach would be particularly valuable in the context of drug discovery, allowing for the efficient exploration of the structure-activity relationships of this class of compounds.

Application in Supramolecular Chemistry

The rigid, planar structure of the oxazole and benzoyl moieties, combined with the potential for introducing various functional groups, makes this compound an attractive building block for the construction of well-defined supramolecular architectures. nih.gov

Future research could explore the design and synthesis of macrocycles, cages, and polymers incorporating the this compound unit. The aromatic rings can participate in π-π stacking interactions, while the heteroatoms in the oxazole ring can act as hydrogen bond acceptors. By strategically modifying the substituents on the molecule, it should be possible to program the self-assembly of these building blocks into complex and functional supramolecular systems. nih.gov

These supramolecular assemblies could find applications in areas such as host-guest chemistry, molecular recognition, and sensing. nih.govfrontiersin.orgrsc.org For instance, a macrocycle built from this compound units could exhibit selective binding of small molecules or ions within its cavity. The photophysical properties of such systems could also be tuned through supramolecular interactions, leading to the development of novel fluorescent sensors or light-emitting materials.

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry and molecular modeling are poised to play a crucial role in guiding the future exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. irjweb.comnih.govresearchgate.netmdpi.comsemanticscholar.org

Such studies can provide valuable insights into the regioselectivity of chemical reactions, the stability of reaction intermediates, and the mechanisms of catalytic transformations. For example, DFT calculations could be used to predict the most favorable site for C-H activation on the oxazole ring or to screen for the most effective catalysts for cross-coupling reactions. A recent study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides utilized DFT to compute molecular descriptors and predict their anticancer effects, demonstrating the utility of this approach for compounds containing the 2-bromobenzoyl moiety. nih.gov

Molecular dynamics simulations can be used to study the conformational dynamics and intermolecular interactions of this compound-containing systems, such as their binding to biological targets or their self-assembly into supramolecular structures. nih.gov

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry offers exciting prospects for the accelerated discovery of novel this compound derivatives with desired properties. nih.govresearchgate.net Machine learning models, trained on existing experimental and computational data, could be used to predict the biological activity, material properties, or reactivity of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental validation.

The table below summarizes the key computational approaches and their potential applications in the study of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. irjweb.comnih.gov |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. nih.gov |

| Machine Learning (ML) | Prediction of biological activity and material properties of novel derivatives. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govelsevierpure.com |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromobenzoyl)oxazole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves cyclocondensation reactions. A validated approach uses α-(2-bromobenzamido)acetophenone precursors, cyclized under acidic or dehydrating conditions (e.g., phosphorus oxychloride or polyphosphoric acid) to form the oxazole ring . Optimization includes:

- Temperature control : Elevated temperatures (~100–120°C) enhance cyclization efficiency but may require inert atmospheres to prevent decomposition.

- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity in aryl-oxazole coupling .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) aid in product isolation.

Q. How can the structural integrity and purity of this compound be verified post-synthesis?

Key analytical methods include:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm bromobenzoyl substitution. Oxazole protons (δ 8.0–8.3 ppm) indicate ring formation .

- ¹³C NMR : Carbonyl signals (δ 160–170 ppm) validate benzoyl groups; oxazole carbons appear at δ 140–150 ppm.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 292.0 for C₁₀H₇BrN₂O₂).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the key spectroscopic characteristics (e.g., IR, UV-Vis) of this compound?

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N in oxazole), and ~600 cm⁻¹ (C-Br) confirm functional groups .

- UV-Vis : Absorption maxima near 270–290 nm (π→π* transitions in the oxazole and bromobenzoyl moieties) . Solvent polarity shifts these peaks, aiding in photophysical studies.

Advanced Research Questions

Q. What strategies are effective in modifying the oxazole ring of this compound to enhance its biological activity?

- Halogen substitution : Replacing bromine with electron-withdrawing groups (e.g., -CF₃) improves binding to hydrophobic enzyme pockets .

- Functionalization at C5 : Introducing methyl or phenyl groups via Suzuki coupling enhances steric bulk, potentially increasing antimicrobial efficacy .

- Heteroatom replacement : Substituting oxygen with sulfur (to form thiazole analogs) alters electronic properties and bioactivity .

Q. How does the bromobenzoyl group influence the photophysical properties of oxazole derivatives, and what computational methods are used to study these effects?

The bromobenzoyl moiety induces intramolecular charge transfer (ICT), red-shifting fluorescence emission. Computational approaches include:

- TDDFT calculations : B3LYP/6-31+G(d) models predict excited-state proton transfer (ESIPT) and emission wavelengths .

- NBO analysis : Quantifies hyperconjugation between the oxazole ring and bromobenzoyl group, explaining stability and reactivity trends .

Q. What experimental approaches are recommended for assessing the interaction of this compound with biological targets such as enzymes or receptors?

- Enzyme inhibition assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or kinase targets using Ellman’s reagent or ADP-Glo™ kits .

- Molecular docking : AutoDock Vina simulates binding modes, prioritizing residues (e.g., Tyr337 in AChE) for mutagenesis studies .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to optimize ligand-receptor affinity .

Data Contradictions and Resolution

- Synthetic yields : Cyclization yields in (62%) conflict with (95%), likely due to precursor purity or catalyst loading. Researchers should pre-purify intermediates and test AlCl₃ vs. POCl₃ catalysts.

- Biological activity : While reports moderate antimicrobial activity, notes higher efficacy in halogenated analogs. Systematic SAR studies are advised to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。